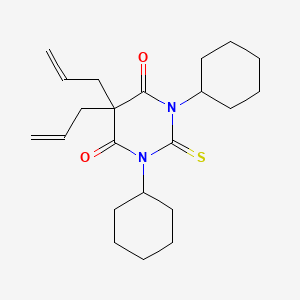

Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-

Description

Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio- (molecular formula: C₂₂H₃₂N₂O₂S), is a thiobarbituric acid derivative characterized by its unique substituents: 5,5-diallyl groups, 1,3-dicyclohexyl rings, and a sulfur atom replacing the oxygen at the C2 position (2-thio modification) . The dicyclohexyl groups enhance lipophilicity, which may affect bioavailability and metabolic stability, while the diallyl substituents could introduce reactivity for further derivatization .

Properties

CAS No. |

53414-36-1 |

|---|---|

Molecular Formula |

C22H32N2O2S |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

1,3-dicyclohexyl-5,5-bis(prop-2-enyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C22H32N2O2S/c1-3-15-22(16-4-2)19(25)23(17-11-7-5-8-12-17)21(27)24(20(22)26)18-13-9-6-10-14-18/h3-4,17-18H,1-2,5-16H2 |

InChI Key |

KWSMOHNJZDTXGU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C(=O)N(C(=S)N(C1=O)C2CCCCC2)C3CCCCC3)CC=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of barbituric acid derivatives typically involves the reaction of urea with malonic acid or its derivatives . For the specific compound, 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid, the synthetic route may involve the following steps:

Formation of the Barbituric Acid Core: This is achieved by reacting urea with malonic acid or its derivatives under acidic or basic conditions.

Introduction of Diallyl Groups: The diallyl groups can be introduced through alkylation reactions using allyl halides in the presence of a base.

Introduction of Dicyclohexyl Groups: The dicyclohexyl groups can be introduced through similar alkylation reactions using cyclohexyl halides.

Introduction of the Thio Group: The thio group can be introduced by reacting the barbituric acid derivative with a sulfur-containing reagent, such as thiourea or hydrogen sulfide.

Chemical Reactions Analysis

Nucleophilic Substitution at C2

The thiocarbonyl group undergoes nucleophilic attacks:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form S-alkyl derivatives .

-

Acylation : Acetyl chloride in pyridine yields thioester derivatives .

Cycloaddition Reactions

Diallyl groups participate in Diels-Alder reactions :

-

With maleic anhydride or electron-deficient dienophiles, forming six-membered rings .

-

Conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., ZnCl<sub>2</sub>) .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Condensation Reactions

-

Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in EtOH/H<sub>2</sub>O under reflux to form arylidene derivatives (yield: 85–94%) .

-

Michael addition : Accepts α,β-unsaturated carbonyl compounds via organocatalysis (e.g., thiourea catalysts) .

Catalytic and Enantioselective Transformations

Organocatalysts and metal complexes enable asymmetric synthesis:

-

Michael-aldol cascades : Using chiral squaramide catalysts, spirooxindole derivatives are formed (ee: 86–99%) .

-

Annulation : With Morita-Baylis-Hillman adducts, yielding tetracyclic frameworks (dr >10:1) .

Table 1: Representative Reaction Conditions and Yields

Table 2: Computational Insights (DFT/MC Simulations)

| Property | Value (Target Compound) | Relevance | Source |

|---|---|---|---|

| Adsorption energy | −35.2 kJ/mol | Corrosion inhibition on steel | |

| HOMO-LUMO gap | 4.1 eV | Reactivity with electrophiles |

Scientific Research Applications

Barbituric acid derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. These compounds can bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The specific molecular targets and pathways involved depend on the structure of the derivative and its specific functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key Substituents and Molecular Features:

- Target Compound : 5,5-Diallyl-1,3-dicyclohexyl-2-thio-

- 5,5-Dimethylbarbituric Acid :

- 5,5-Dibenzylbarbituric Acid :

- Thiobarbituric Acid (Unsubstituted): 2-thio group without alkyl/aryl substituents.

Physicochemical Properties

*Estimated based on substituent hydrophobicity.

Biological Activity

Barbituric acid derivatives have garnered significant attention in pharmacology due to their diverse biological activities. Among these, 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid (CAS No. 53414-36-1) is a notable compound that exhibits various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Barbituric acid derivatives are characterized by a pyrimidine ring structure. The specific compound in focus features:

- Molecular Formula : C22H32N2O2S

- Molecular Weight : 388.62 g/mol

This compound includes diallyl and dicyclohexyl groups, which contribute to its unique chemical reactivity and biological activity compared to other barbituric acid derivatives .

Antimicrobial Properties

Research has demonstrated that barbituric acid derivatives exhibit significant antimicrobial activity. For instance, the derivative 5-(phenyl-azo)thio-barbituric acid has shown effectiveness against various fungal species and both Gram-positive and Gram-negative bacteria. This suggests that modifications to the barbituric acid structure can enhance its antimicrobial efficacy .

Anticancer Activity

Several studies have reported the anticancer potential of barbituric acid derivatives. Notably, compounds derived from barbituric acid have been tested against cancer cell lines such as MCF-7 (breast cancer) and have shown promising results in inhibiting cell proliferation. The mechanisms often involve inducing apoptosis and inhibiting cellular pathways that promote tumor growth .

Sedative and Hypnotic Effects

Like other barbiturates, 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid may exhibit sedative and hypnotic properties, making it a candidate for further research in sleep disorders. Barbiturates generally act by modulating GABA receptors in the central nervous system, leading to increased inhibitory neurotransmission .

Toxicity Profile

The toxicity of this compound has been assessed through various studies. The lethal dose (LD50) for intraperitoneal administration in mice is reported to be approximately 1120 mg/kg , indicating moderate toxicity with potential behavioral effects such as somnolence . Understanding the toxicity profile is crucial for evaluating its safety for therapeutic use.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid derivatives?

The synthesis of barbituric acid derivatives typically involves Knoevenagel condensation between barbituric acid/N,N-dimethyl barbituric acid and substituted aldehydes under mild conditions. For example, reactions with (benzyloxy)benzaldehydes in a 1:1 molar ratio in glacial acetic acid and ethanol at room temperature yield products in 24 hours . Modifications, such as using allyl or cyclohexyl groups, require careful selection of alkylating agents (e.g., allyl bromide or cyclohexyl halides) and bases (e.g., NHHPO) to control regioselectivity. Purification via recrystallization in methanol ensures high yields (65–85%) .

Q. Which characterization techniques are critical for confirming the structure of substituted barbituric acid derivatives?

- Spectroscopy : Use IR to confirm carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1250 cm) groups. 1H/13C NMR identifies substituents (e.g., diallyl protons at δ 5.2–5.8 ppm and cyclohexyl protons as multiplet clusters) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ for CHNOS at m/z 384.19) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state interactions .

Q. How do structural modifications (e.g., diallyl vs. dicyclohexyl groups) influence DNA-binding properties?

Substituents dictate binding modes (groove vs. intercalation). For example:

- Diallyl groups enhance minor groove binding due to flexible hydrophobic interactions with DNA bases, as shown via UV-Vis titration (hypochromicity >30%) and molecular docking (binding energy ≤ −8.5 kcal/mol) .

- Dicyclohexyl groups may sterically hinder intercalation but improve van der Waals interactions in groove binding. Compare with derivatives like 4j (N,N-dimethyl/4-hydroxybenzaldehyde), which showed stronger DNA affinity than vanillin analogs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in DNA-binding data between similar derivatives?

Discrepancies in experimental binding affinities (e.g., conflicting hypochromicity values) can be addressed through:

- Molecular dynamics simulations : Assess stability of DNA-ligand complexes over 100 ns trajectories. For instance, derivatives with diallyl groups exhibit lower root-mean-square deviation (RMSD < 2 Å) than bulkier analogs .

- Quantum mechanics (QM) calculations : Compare charge distribution (e.g., Mulliken charges on sulfur atoms) to predict electrostatic contributions to binding .

- SAR analysis : Correlate substituent electronegativity (e.g., –OCH vs. –CH) with binding free energies. Hydrophobic groups (logP > 3) often improve groove binding .

Q. What methodologies mitigate solvent interference in NMR studies of barbituric acid derivatives?

Solvent-induced shifts (e.g., DMSO hydrogen bonding with –NH groups) complicate spectral interpretation. Strategies include:

- Deuterated solvents : Use DO or CDCl to minimize proton exchange artifacts.

- Variable-temperature NMR : Observe coalescence of –NH signals at 40–60°C to confirm tautomeric equilibria .

- DFT calculations : Simulate solvent effects (e.g., BLYP functional with PCM model) to predict chemical shifts within 0.5 ppm of experimental values .

Q. How can tautomerism in barbituric acid derivatives impact biological activity?

The equilibrium between lactam (keto) and lactim (enol) forms alters electronic properties:

- pKa dependence : The thioamide group (pKa ~8) stabilizes the lactim form in physiological pH, enhancing hydrogen bonding with target proteins .

- X-ray/neutron diffraction : Resolves tautomeric states in crystals. For example, 2-thiobarbiturates favor the lactam form in solid state but adopt lactim in solution .

- Activity assays : Compare IC values of tautomer-enriched samples (e.g., via pH adjustment) to identify bioactive forms .

Methodological Recommendations

- For synthesis optimization , screen bases (e.g., piperidine vs. pyridine) to improve yields of dicyclohexyl derivatives .

- In DNA interaction studies , combine ethidium bromide displacement assays with circular dichroism to distinguish binding modes .

- Use polarizable force fields (e.g., AMOEBA) in MD simulations to account for sulfur’s polarizability in thio derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.